molecular formula C30H24N4O4 B400020 5-methyl-N-[3-(2-methylphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide

5-methyl-N-[3-(2-methylphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B400020
M. Wt: 504.5g/mol
InChI Key: BWICQJYUOMZFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[3-(2-methylphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes nitro, phenoxy, and pyrazole groups

Properties

Molecular Formula

C30H24N4O4

Molecular Weight

504.5g/mol

IUPAC Name

5-methyl-N-[3-(2-methylphenoxy)-5-nitrophenyl]-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C30H24N4O4/c1-20-11-9-10-16-27(20)38-26-18-23(17-25(19-26)34(36)37)31-30(35)28-21(2)33(24-14-7-4-8-15-24)32-29(28)22-12-5-3-6-13-22/h3-19H,1-2H3,(H,31,35)

InChI Key

BWICQJYUOMZFEW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C(N(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C(N(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[3-(2-methylphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes nitration, etherification, and pyrazole formation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. Advanced purification techniques, such as crystallization and chromatography, are employed to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[3-(2-methylphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

5-methyl-N-[3-(2-methylphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-[3-(2-methylphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-nitro-5-(2-methylphenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
  • N-[3-nitro-5-(2-methylphenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

5-methyl-N-[3-(2-methylphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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